molecular formula C10H7F3O3 B13909980 7-(Trifluoromethoxy)isochroman-4-one

7-(Trifluoromethoxy)isochroman-4-one

Cat. No.: B13909980
M. Wt: 232.16 g/mol
InChI Key: KVCJKCHWJAYCPR-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)isochroman-4-one is a fluorinated derivative of the isochroman-4-one scaffold, a bicyclic structure comprising a benzene ring fused to a γ-lactone. The trifluoromethoxy (-OCF₃) substituent at the 7-position confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -OCF₃ group, which can modulate electronic effects on the aromatic ring and influence reactivity or binding interactions in biological systems .

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

7-(trifluoromethoxy)-1H-isochromen-4-one

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-7-1-2-8-6(3-7)4-15-5-9(8)14/h1-3H,4-5H2

InChI Key

KVCJKCHWJAYCPR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OC(F)(F)F)C(=O)CO1

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethoxybenzene Intermediates

The synthesis of 7-(Trifluoromethoxy)isochroman-4-one begins with the preparation of trifluoromethoxybenzene intermediates, which are crucial building blocks.

  • Step 1: Preparation of Trichloromethoxybenzene

    • Anisole and 4-chlorobenzotrifluoride are reacted under UV light with chlorine gas at 90-100°C for 4-5 hours.
    • Chlorine flow is maintained at 15-20 liters per hour.
    • The reaction mixture is purged with nitrogen to remove dissolved chlorine and hydrochloric acid, yielding a crude product used directly in the next step.
  • Step 2: Conversion to Trifluoromethoxybenzene

    • Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride (HF) at 80°C for 4-6 hours in a stainless steel autoclave.
    • The reaction pressure reaches up to 30-35 kg/cm².
    • Hydrochloric acid is formed as a by-product and removed by purging with nitrogen.
    • The crude product is distilled under atmospheric pressure to isolate pure trifluoromethoxybenzene.
  • Step 3: Nitration

    • Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0-35°C.
    • The reaction produces a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%).
    • The crude nitro product is isolated via dichloromethane extraction and solvent evaporation.
  • Step 4: Reduction to 4-(Trifluoromethoxy)aniline

    • The nitro compound is reduced using iron and hydrochloric acid in an alcoholic solvent (e.g., methanol or ethanol) at 30-80°C for 2-5 hours.
    • The aniline product is isolated by filtration, crystallization, or distillation.
  • Step 5: Diazotization and Decomposition

    • 4-(Trifluoromethoxy)aniline is diazotized in 9N sulfuric acid with sodium nitrite at temperatures below 5°C.
    • The diazonium salt is decomposed by heating to 110°C for 2 hours.
    • The product is extracted with dichloromethane, dried, and evaporated to yield the target intermediate.

These steps are summarized in Table 1.

Step Reaction Description Conditions Key Reagents Yield / Notes
1 Chlorination of anisole and 4-chlorobenzotrifluoride 90-100°C, UV light, Cl2 flow 15-20 LPH, 4-5 h Anisole, 4-chlorobenzotrifluoride, Cl2 Crude used in next step
2 Fluorination of trichloromethoxybenzene 80°C, 4-6 h, 30-35 kg/cm² pressure Trichloromethoxybenzene, anhydrous HF Pure trifluoromethoxybenzene isolated by distillation
3 Nitration 0-35°C, 2-5 h Trifluoromethoxybenzene, H2SO4, HNO3 Para isomer ~90%, isolated by DCM extraction
4 Reduction of nitro compound 30-80°C, 2-5 h Nitro compound, Fe, HCl, alcoholic solvent 4-(Trifluoromethoxy)aniline isolated
5 Diazotization and decomposition <5°C for diazotization, 110°C for decomposition, 2 h 4-(Trifluoromethoxy)aniline, NaNO2, H2SO4 Target intermediate isolated by extraction

Table 1: Preparation of key trifluoromethoxybenzene intermediates for isochromanone synthesis

Construction of the Isochroman-4-one Core

The isochroman-4-one ring system is constructed through synthetic routes involving Weinreb amide intermediates and organolithium reagents, as reported in recent organic synthesis literature.

  • Formation of Weinreb Amide Intermediate

    • Starting from appropriate benzyl derivatives, oxalyl chloride and catalytic dimethylformamide are used to form the acyl chloride.
    • N,O-dimethylhydroxylamine hydrochloride and potassium carbonate in acetonitrile convert the acyl chloride to the Weinreb amide.
    • This intermediate facilitates controlled nucleophilic additions.
  • Lithiation and Cyclization

    • Treatment of the Weinreb amide with tert-butyllithium at -78°C generates the ketone intermediate.
    • Subsequent cyclization under reflux conditions with appropriate aldehydes and acid catalysts yields the isochromanone core.
    • Purification is achieved by column chromatography.

These steps have been demonstrated with various substituted isochromanones and are adaptable to trifluoromethoxy-substituted systems.

Specific Synthesis of 7-(Trifluoromethoxy)isochroman-4-one

While direct literature on the exact compound 7-(Trifluoromethoxy)isochroman-4-one is limited, the combination of the above methodologies allows its synthesis:

  • Starting Material: 4-(Trifluoromethoxy)benzaldehyde or equivalent derivatives prepared via nitration and reduction steps.

  • Weinreb Amide Formation: Conversion of the aldehyde to the corresponding Weinreb amide.

  • Organolithium Addition: Reaction with tert-butyllithium to form the ketone intermediate.

  • Cyclization: Acid-catalyzed cyclization to close the isochromanone ring, positioning the trifluoromethoxy group at the 7-position.

  • Purification: Chromatographic techniques to isolate the pure 7-(Trifluoromethoxy)isochroman-4-one.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Chlorination Anisole, 4-chlorobenzotrifluoride, Cl2, UV, 90-100°C Crude chlorinated intermediate
Fluorination Anhydrous HF, 80°C, 4-6 h, 30-35 kg/cm² pressure Pure trifluoromethoxybenzene
Nitration H2SO4 + HNO3, 0-35°C Mixture of nitro isomers, para isomer ~90%
Reduction Fe, HCl, alcoholic solvent, 30-80°C 4-(Trifluoromethoxy)aniline
Diazotization + Decomposition NaNO2, H2SO4, <5°C then 110°C Diazonium salt conversion to desired intermediate
Weinreb Amide Formation Oxalyl chloride, DMF, N,O-dimethylhydroxylamine, K2CO3 Weinreb amide intermediate
Organolithium Addition tert-Butyllithium, THF, -78°C Ketone intermediate
Cyclization Acid catalyst, reflux 7-(Trifluoromethoxy)isochroman-4-one

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)isochroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 7-(Trifluoromethoxy)isochroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique trifluoromethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for designing drugs with improved pharmacokinetic properties .

Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-(Trifluoromethoxy)isochroman-4-one with structurally related chromanones and isochromanones:

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties
7-(Trifluoromethoxy)isochroman-4-one C₁₀H₇F₃O₃ -OCF₃ at position 7 232.16 High lipophilicity (logP ~2.5); moderate solubility in polar aprotic solvents
7-Fluorochroman-4-one C₉H₇FO₂ -F at position 7 166.15 Lower lipophilicity (logP ~1.8); higher metabolic oxidation susceptibility
7-(Trifluoromethyl)chroman-4-one C₁₀H₇F₃O₂ -CF₃ at position 7 224.16 Similar lipophilicity to -OCF₃ analog but distinct electronic effects
7-Methoxyisochroman-4-one C₁₀H₁₀O₃ -OCH₃ at position 7 178.19 Reduced electron-withdrawing capacity; higher solubility in water
7-Fluoro-6-(trifluoromethyl)chroman-4-one C₁₀H₅F₄O₂ -F at 7, -CF₃ at 6 234.15 Increased steric hindrance; altered regioselectivity in reactions

Biological Activity

7-(Trifluoromethoxy)isochroman-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis, and related case studies.

Chemical Structure and Properties

The molecular formula of 7-(Trifluoromethoxy)isochroman-4-one is C10H7F3O2. The trifluoromethoxy moiety significantly influences the compound's reactivity and biological interactions, enhancing its pharmacokinetic properties such as metabolic stability and lipophilicity.

Binding Affinities and Mechanisms

Research indicates that 7-(Trifluoromethoxy)isochroman-4-one interacts with several biological targets. Notably, molecular docking studies have shown effective binding with acetylcholinesterase (AChE), an enzyme relevant in neuropharmacology. The electron-withdrawing nature of the trifluoromethoxy group enhances these binding interactions, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease.

Pharmacological Potential

The compound has been investigated for its potential in treating various conditions, including:

  • Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for Alzheimer's treatment by potentially increasing acetylcholine levels in the brain .
  • Antihypertensive Activity : Similar compounds have exhibited antihypertensive effects, indicating that 7-(Trifluoromethoxy)isochroman-4-one might share this property due to its structural similarities with known antihypertensive agents .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to 7-(Trifluoromethoxy)isochroman-4-one:

Compound NameStructural FeaturesUnique Aspects
7-(Trifluoromethyl)isochromanIsochroman core with trifluoromethyl groupEnhanced lipophilicity and metabolic stability
8-HydroxyisochromanHydroxy group at position 8Exhibits different biological activities
Trifluoromethylated benzopyransBenzopyran structure with trifluoromethyl groupVaries in substitution patterns
7,8-Dihydroxy-3-methylisochromanHydroxyl groups at positions 7 and 8Known for antihypertensive activity
Thiochroman derivativesSulfur-containing analogsShow varying biological activities

The distinct trifluoromethoxy substitution on the isochroman structure imparts unique chemical properties that enhance its utility in drug design and development.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 7-(Trifluoromethoxy)isochroman-4-one. For instance:

  • Neuropharmacological Studies : Research on derivatives of isochromans has demonstrated their potential in modulating cholinergic neurotransmission, which is crucial for cognitive functions impacted in Alzheimer's disease .
  • Cytotoxicity Studies : A study evaluated the cytotoxicity of various chromone derivatives against human oral squamous cell carcinoma cell lines. Compounds with methoxy substitutions showed significant tumor specificity compared to standard chemotherapeutics like doxorubicin .

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